N-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)benzenesulfonamide
Overview
Description
N-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)benzenesulfonamide, also known as DBIBS, is a sulfonamide compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Mechanism of Action
N-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)benzenesulfonamide is believed to exert its therapeutic effects through multiple mechanisms. It has been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, this compound may alter the expression of genes involved in cell growth, differentiation, and apoptosis. This compound has also been shown to modulate the activity of the nuclear factor kappa B (NF-κB) pathway, which plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer, neuroprotective, and anti-inflammatory effects, this compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels. This compound has also been shown to reduce the production of reactive oxygen species, which are molecules that can damage cells and contribute to various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)benzenesulfonamide in lab experiments is its high potency, which allows for the use of lower concentrations. Additionally, this compound has been shown to have low toxicity in various cell types. However, one limitation of using this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for N-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)benzenesulfonamide research. One area of interest is its potential as a therapeutic agent for other types of cancer, such as lung cancer and leukemia. Additionally, this compound may have potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
Scientific Research Applications
N-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)benzenesulfonamide has been studied for its potential as a therapeutic agent in various fields, including cancer research, neuroprotection, and inflammation. One study found that this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. Another study showed that this compound protected neurons from oxidative stress-induced cell death. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2S/c1-16-12-13-19(14-17(16)2)23(15-18-8-6-7-11-21(18)22)26(24,25)20-9-4-3-5-10-20/h3-14H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXSOEWTTFKANG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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